9-(6-Nitrohexyl)-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
675585-23-6 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-(6-nitrohexyl)carbazole |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)14-8-2-1-7-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI Key |
UAYMCYWZJTZOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 9 6 Nitrohexyl 9h Carbazole Analogues
Reactivity of the Carbazole (B46965) Core under Diverse Conditions
The carbazole heterocycle is an aromatic system composed of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. The nitrogen atom's lone pair of electrons delocalizes into the π-system, increasing the electron density of the aromatic rings and making them susceptible to electrophilic attack and oxidation.
The most characteristic reaction of aromatic compounds like carbazole is electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orguci.edu The nitrogen atom in the carbazole nucleus acts as an electron-donating group, which activates the aromatic rings, making them more reactive than benzene towards electrophiles. wikipedia.org This activating influence also directs incoming electrophiles to specific positions.
The positions most activated for electrophilic attack are the C-3 and C-6 positions (para to the nitrogen) and, to a lesser extent, the C-1 and C-8 positions (ortho to the nitrogen). The N-alkyl substituent, such as the 6-nitrohexyl group, generally has a minimal electronic effect on the substitution pattern.
Key Electrophilic Aromatic Substitution Reactions:
Halogenation: Carbazoles react with halogens (e.g., bromine, chlorine) in the presence of a suitable solvent, often without a Lewis acid catalyst, to yield halogenated derivatives. The substitution occurs preferentially at the 3 and 6 positions.
Acylation: Friedel-Crafts acylation, involving an acyl chloride or acid anhydride (B1165640) and a Lewis acid catalyst (e.g., aluminum trichloride), introduces an acyl group onto the carbazole ring. uci.edu This reaction typically yields 3-acyl and 3,6-diacylcarbazoles.
| Reaction Type | Reagents | Typical Position of Substitution | Product Type |
| Halogenation | Br₂, Cl₂ | 3- and 6- | Halogenated Carbazole |
| Acylation | RCOCl, AlCl₃ | 3- and 6- | Acyl Carbazole |
| Nitration | HNO₃, H₂SO₄ | 3- and 6- | Nitro Carbazole |
| Sulfonation | Fuming H₂SO₄ | 3- and 6- | Carbazole Sulfonic Acid |
This table provides a generalized overview of electrophilic aromatic substitution reactions on the carbazole core.
The mechanism proceeds in two steps: initial attack by the electrophile on the electron-rich aromatic ring to form a stabilized carbocation intermediate (a σ-complex or benzenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The stability of the intermediate cation determines the position of the attack; intermediates with the positive charge delocalized onto the nitrogen atom are particularly favored, which explains the preference for substitution at the 3, 6, 1, and 8 positions. wikipedia.org
N-substituted carbazoles are well-known precursors for conductive polymers and oligomers due to their ability to undergo oxidative coupling. itu.edu.tr This process can be initiated either chemically, using oxidizing agents like ferric chloride (FeCl₃) or ceric ammonium (B1175870) nitrate (B79036) (CAN), or electrochemically via anodic oxidation. itu.edu.trmdpi.com
The polymerization mechanism begins with the one-electron oxidation of the carbazole monomer to form a radical cation. mdpi.com Two of these radical cations then couple, typically at the C-3 and C-6 positions, which have the highest spin density. Following the loss of two protons, a 3,3'- or 3,6-linked bicarbazole dimer is formed. mdpi.com This dimer can be further oxidized and coupled with other monomers or oligomers, leading to the formation of poly(3,6-carbazole) chains. mdpi.com
The properties and structure of the resulting polymer are highly dependent on the reaction conditions, including the choice of oxidant, solvent, and monomer concentration. mdpi.com While 3,6-coupling is the most common pathway, other linkages are possible, affecting the polymer's conjugation and electronic properties. mdpi.com
| Polymerization Method | Initiator/Conditions | Primary Linkage | Resulting Material |
| Chemical | Ferric Chloride (FeCl₃), Ceric Ammonium Nitrate (CAN) | 3,6- | Poly(N-alkylcarbazole) |
| Electrochemical | Anodic Oxidation | 3,6- | Conductive Polymer Film |
This table summarizes the primary methods for the oxidative polymerization of N-substituted carbazoles.
The formation of a carbazole radical cation is the pivotal first step in many of the carbazole core's reactions, particularly oxidative coupling and polymerization. mdpi.comresearchgate.net This intermediate is generated by the removal of a single electron from the highest occupied molecular orbital (HOMO) of the carbazole molecule, a process that can be achieved chemically, electrochemically, or photochemically. researchgate.netnih.gov
Once formed, the carbazole radical cation is a highly reactive species. researchgate.netresearchgate.net It is the key intermediate that enables the C-C bond formation leading to dimers, oligomers, and polymers. researchgate.net The regioselectivity of the subsequent coupling reactions (e.g., 3,3' vs. 1,3' linkages) is governed by factors such as the substituents on the carbazole ring and the reaction conditions. researchgate.netacs.org The existence and behavior of carbazole radical cations have been extensively studied using techniques like UV-vis-NIR absorption and EPR spectroscopy, which have provided direct evidence for their role in the reaction mechanism. researchgate.netacs.org
Transformations Involving the Nitro Group
The aliphatic nitro group at the terminus of the hexyl chain in 9-(6-nitrohexyl)-9H-carbazole is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
One of the most common and useful transformations of the nitro group is its reduction to a primary amine. This conversion is a key step for further derivatization, as the resulting amine can participate in a wide range of reactions, such as amidation, alkylation, and diazotization.
The reduction of aliphatic nitro compounds can be achieved using several well-established methods: wikipedia.org
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally clean and high-yielding.
Metal-Acid Systems: Classic methods include the use of metals like iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid). commonorganicchemistry.com
Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) can effectively reduce aliphatic nitro groups to amines. commonorganicchemistry.com
| Reducing System | Reagents | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | High efficiency, but may affect other reducible groups. commonorganicchemistry.com |
| Metal in Acid | Fe, Zn, or Sn with HCl or CH₃COOH | Reflux | A classic, cost-effective method. commonorganicchemistry.com |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent for aliphatic nitro compounds. commonorganicchemistry.com |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Catalyzed by Pd/C or Raney Ni | Milder alternative to using H₂ gas. |
This table outlines common methods for the reduction of aliphatic nitro groups to primary amines.
This transformation converts this compound into 9-(6-aminohexyl)-9H-carbazole, a valuable intermediate for synthesizing materials with applications in pharmaceuticals, organic electronics, and more.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. ck12.org This reaction is generally difficult for electron-rich aromatic systems unless the ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.org
A nitro group is a powerful activating group for SNAr when it is directly attached to the aromatic ring. d-nb.info It strongly withdraws electron density, making the ring electrophilic and susceptible to attack by nucleophiles. The activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the nitro group's oxygen atoms. libretexts.org
It is crucial to note that in the case of this compound, the nitro group is attached to an aliphatic side chain and not directly to the carbazole core. Therefore, it does not activate the carbazole ring for SNAr reactions. This type of reaction is characteristic of nitroarenes (compounds with a nitro group on an aromatic ring), not N-alkylated carbazoles with a remote nitro functionality. Another related process is Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom in nitroarenes by a carbanion bearing a leaving group. organic-chemistry.org
Exploiting the Nitro Group as a Key Intermediate for Diverse Chemical Ligations (e.g., click chemistry, supramolecular assembly)
The nitro group of this compound and its analogues is a versatile functional group that serves as a pivotal intermediate for a variety of chemical ligations. Its strong electron-withdrawing nature can be strategically exploited to facilitate transformations into other functionalities, enabling the construction of complex molecular architectures. exlibrisgroup.comuni-rostock.de This versatility is particularly valuable in the fields of click chemistry and supramolecular assembly, where precise control over molecular connectivity and organization is paramount. nih.gov
One of the most powerful applications of the nitro group in this context is its reduction to an amino group. This transformation unlocks a plethora of subsequent reactions. The resulting amine can be readily converted into an azide, a key component for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orggriffith.edu.auorganic-chemistry.org This reaction is characterized by its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it an ideal tool for conjugating the carbazole moiety to other molecules or scaffolds. griffith.edu.au The resulting triazole linkage is stable and provides a reliable connection for building larger, functional systems. rsc.org
Beyond click chemistry, the transformed functional groups derived from the nitro group can be employed in the construction of supramolecular assemblies. acs.orgcarloneresearch.eu Carbazole-containing molecules have shown a propensity for self-assembly, driven by non-covalent interactions such as π-π stacking and dipole-dipole interactions. nih.gov By converting the nitro group into functionalities capable of hydrogen bonding, such as amides or ureas, the directionality and strength of these intermolecular interactions can be precisely controlled. This allows for the programmed assembly of carbazole units into well-defined supramolecular structures, including helically stacked assemblies. acs.org The ability to tune these interactions is crucial for the development of advanced materials with tailored optical and electronic properties. nih.govcarloneresearch.eu
The following table summarizes the key transformations of the nitro group and their applications in chemical ligations:
| Initial Functional Group | Transformation Reaction | Resulting Functional Group | Application in Chemical Ligation |
| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Precursor for azides, amides, etc. |
| Amino (-NH₂) | Diazotization followed by substitution | Azido (-N₃) | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) |
| Amino (-NH₂) | Acylation | Amido (-NHCOR) | Hydrogen-bond directed supramolecular assembly |
Reactivity and Modification of the Hexyl Aliphatic Linker
Terminal Functionalization of the Alkyl Chain for Conjugation
The terminal position of the hexyl chain, occupied by the nitro group, is the primary site for functionalization. As discussed previously, the reduction of the nitro group to an amine is a key step that opens up numerous possibilities for conjugation. This terminal amine can be reacted with a wide variety of electrophiles to attach other molecular entities.
For instance, the amine can be acylated to form amides, sulfonated to form sulfonamides, or reacted with isocyanates to form ureas. These linkages are commonly used to connect the carbazole unit to biomolecules, polymers, or other functional chromophores. The choice of linkage can influence the solubility, stability, and electronic properties of the final conjugate.
Furthermore, the terminal amine can be converted to other functional groups, such as an isothiocyanate or a maleimide, which are reactive towards specific functional groups on other molecules, enabling highly selective conjugation strategies. This approach is particularly useful in bioconjugation, where mild and specific reaction conditions are required.
Recent advancements have also explored regioconvergent cross-coupling reactions to achieve terminal-selective functionalization of alkyl chains. nih.govsonar.ch These methods could potentially be adapted to directly introduce other functional groups at the terminus of the hexyl chain, bypassing the need for the nitro group as an intermediate.
Intramolecular Cyclization or Bridging Reactions Involving the Linker
The hexyl linker's flexibility allows for the possibility of intramolecular reactions, leading to the formation of cyclic or bridged carbazole structures. Such reactions can significantly alter the geometry and electronic properties of the carbazole system.
For example, if the carbazole nucleus is appropriately substituted with a reactive group, the terminal functional group on the hexyl chain can react intramolecularly to form a new ring. This can lead to the formation of rigid, fused-ring systems with unique photophysical properties. The success of such cyclization reactions depends on factors such as the length and flexibility of the linker, the nature of the reactive groups, and the reaction conditions. nih.govrsc.org
While specific examples involving the this compound linker are not extensively documented in the provided search results, the principles of intramolecular cyclization are well-established in organic chemistry. researchgate.net For instance, if the terminal nitro group were reduced to an amine, and a suitable electrophilic site were present on the carbazole ring, an intramolecular condensation could potentially lead to a cyclized product. Such strategies have been employed in the synthesis of various heterocyclic compounds. beilstein-journals.org
Strategic Functionalization at Positions 3, 6, and 9 of the Carbazole Nucleus and their Interplay
The carbazole nucleus offers several positions for substitution, with the 3, 6, and 9 positions being particularly important for tuning the molecule's electronic and photophysical properties. nih.gov Strategic functionalization at these sites, and the interplay between these substituents, allows for the rational design of carbazole derivatives with tailored characteristics. researchgate.netrsc.org
The 9-position, occupied by the hexyl linker in the parent compound, dictates the solubility and processing characteristics of the molecule. The nature of the substituent at this position can also influence the electronic properties of the carbazole ring, albeit to a lesser extent than substituents at the 3 and 6 positions. epa.gov
The 3 and 6 positions are electronically coupled through the conjugated π-system of the carbazole ring. rsc.org Substitution at these positions with electron-donating or electron-withdrawing groups has a profound effect on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. univaq.it This, in turn, affects the absorption and emission spectra, as well as the charge-transport properties of the material. researchgate.net
For instance, introducing electron-donating groups at the 3 and 6 positions raises the HOMO level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups lower the LUMO level, facilitating electron injection. The structural adaptability of carbazole with 3,6-substitution makes it a prime candidate for integration into polymers, enhancing stability and triplet energy. researchgate.net
The following table provides examples of how different functionalization patterns on the carbazole nucleus can influence its properties:
| Position(s) Functionalized | Type of Substituent | Effect on Properties | Potential Application |
| 3, 6 | Electron-donating (e.g., methoxy) | Increased HOMO energy, red-shifted emission | Hole-transport materials in OLEDs |
| 3, 6 | Electron-withdrawing (e.g., cyano) | Decreased LUMO energy, blue-shifted emission | Electron-transport materials in OLEDs |
| 9 | Long alkyl chain | Increased solubility in organic solvents | Solution-processable organic electronics |
| 3, 6, and 9 | Combination of donor and acceptor groups | Intramolecular charge transfer (ICT) characteristics | Fluorescent probes, non-linear optics |
Advanced Spectroscopic and Analytical Characterization Methodologies for Mechanistic Elucidation and Complex System Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 9-(6-Nitrohexyl)-9H-carbazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and the spatial arrangement of atoms.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the hexyl chain of this compound, COSY would show correlations between the protons of adjacent methylene (B1212753) groups, allowing for the sequential assignment of the entire alkyl chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra establish the direct one-bond correlation between protons and the carbon atoms they are attached to. libretexts.orgcolumbia.educolumbia.edu This is instrumental in assigning the ¹³C NMR signals for each C-H bond in both the carbazole (B46965) core and the nitrohexyl side chain.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. libretexts.orgcolumbia.educolumbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the protons on the nitrogen-adjacent methylene group of the hexyl chain and the quaternary carbons of the carbazole nucleus, confirming the point of attachment. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry and conformation. In the case of this compound, NOESY could provide insights into the preferred conformation of the flexible hexyl chain relative to the planar carbazole ring system.
A representative table of expected ¹H and ¹³C NMR chemical shifts for the carbazole moiety and the alkyl chain, based on data for similar 9-alkyl-9H-carbazole derivatives, is presented below. nih.govrsc.org
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1, C8 | 8.10 - 8.20 | 125.5 - 126.5 |
| C2, C7 | 7.20 - 7.30 | 120.0 - 121.0 |
| C3, C6 | 7.40 - 7.50 | 122.5 - 123.5 |
| C4, C5 | 7.50 - 7.60 | 108.5 - 109.5 |
| C4a, C4b | - | 139.5 - 140.5 |
| C8a, C9a | - | 121.5 - 122.5 |
| N-CH₂ | 4.30 - 4.40 | 43.0 - 44.0 |
| (CH₂)₄ | 1.20 - 1.90 | 25.0 - 32.0 |
| CH₂-NO₂ | 4.40 - 4.50 | 75.0 - 76.0 |
While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. For this compound, ssNMR would be particularly valuable for characterizing polymeric or aggregated forms, where intermolecular interactions play a significant role. This technique can provide information on the packing of molecules in a crystal lattice, conformational heterogeneity, and the dynamics of the alkyl chain in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of molecular characterization, providing a highly accurate measurement of the molecular weight of a compound. This allows for the determination of its elemental composition with a high degree of confidence. For this compound (C₁₈H₂₀N₂O₂), the expected exact mass would be determined to several decimal places.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation of this compound would likely involve characteristic losses from the alkyl chain and the carbazole core. For instance, alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for N-alkylated compounds. miamioh.edu A plausible fragmentation pattern could involve the loss of the nitro group, cleavage of the hexyl chain at various points, and fragmentation of the carbazole ring itself.
A table of potential major fragments and their corresponding m/z values is provided below.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M+H]⁺ | C₁₈H₂₁N₂O₂⁺ | 297.1598 |
| [M-NO₂]⁺ | C₁₈H₂₀N⁺ | 250.1601 |
| [M-C₆H₁₂NO₂]⁺ | C₁₂H₈N⁺ | 166.0651 |
| [C₆H₁₂NO₂]⁺ | C₆H₁₂NO₂⁺ | 130.0817 |
| [C₁₂H₉N]⁺ | Carbazole radical cation | 167.0735 |
Spectroscopic Techniques for Photophysical Characterization in Solution and Solid State
The photophysical properties of this compound, which dictate its interaction with light, are investigated using a suite of spectroscopic techniques. These studies are essential for applications in areas such as organic electronics and sensors.
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light at different wavelengths. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the carbazole chromophore. researchgate.netresearchgate.net Typically, carbazole derivatives exhibit strong absorption bands in the UV region corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity. biointerfaceresearch.com
The expected absorption maxima for this compound in a non-polar solvent like cyclohexane (B81311) and a polar solvent like acetonitrile (B52724) are presented in the table below, based on data from similar 9-alkyl-carbazoles.
| Solvent | λₘₐₓ (nm) for S₀ → S₁ | λₘₐₓ (nm) for S₀ → S₂ |
| Cyclohexane | ~ 330 | ~ 295 |
| Acetonitrile | ~ 332 | ~ 296 |
Fluorescence and phosphorescence spectroscopy are used to study the emission of light from a molecule after it has been excited to a higher electronic state. Carbazole and its derivatives are well-known for their fluorescent properties. researchgate.netnih.gov
Fluorescence Spectroscopy: Upon excitation, this compound is expected to exhibit fluorescence, which is the emission of light from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can be determined. For many carbazole derivatives, the quantum yield is high. epa.govresearchgate.net
Phosphorescence Spectroscopy: Phosphorescence is the emission of light from a triplet excited state (T₁) to the singlet ground state. This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. The phosphorescence spectrum of carbazole derivatives is often observed at lower energies (longer wavelengths) compared to their fluorescence spectrum and is typically measured at low temperatures (e.g., 77 K) to minimize non-radiative decay processes. researchgate.networktribe.com
The following table summarizes the expected emission properties for this compound based on literature values for analogous compounds.
| Property | Expected Value |
| Fluorescence Emission Maximum (λₑₘ) | 350 - 380 nm |
| Fluorescence Quantum Yield (Φf) | 0.3 - 0.5 |
| Phosphorescence Emission Maximum (λₑₘ) at 77 K | 410 - 450 nm |
Time-Resolved Spectroscopy for Excited State Lifetimes and Dynamics
Time-resolved spectroscopy is a critical technique for investigating the photophysical dynamics of carbazole derivatives. By exciting the molecule with a short pulse of light, the subsequent decay of the excited state can be monitored, providing information on fluorescence lifetimes and the kinetics of processes like energy transfer and excimer formation.
For carbazole-containing compounds, the introduction of various substituents can significantly modify their photophysical properties. nih.gov In related nitro-substituted carbazoles, such as 2-nitro-3-phenyl-9H-carbazole, spectroscopic analysis reveals distinct absorption and emission characteristics. This analogue exhibits an absorption band between 260 nm and 410 nm, which is attributed to the carbazole moieties. nih.gov The presence of broad absorption bands at lower energies suggests the formation of a carbazole dimer excimer. nih.gov Upon excitation at 350 nm, its photoluminescence spectrum shows a dominant broad peak in the blue-violet region at 400 nm, associated with emission from this excimer. nih.gov Time-resolved fluorescence measurements would be employed to determine the precise lifetime of such excited states, offering insight into the stability and dynamics of the excimer, which is crucial for applications in optoelectronics.
Electrochemical Characterization Techniques for Redox Behavior
Electrochemical techniques are paramount for characterizing the redox behavior of electroactive materials like this compound. Carbazole-based compounds are well-regarded for their high stability, redox potential, and excellent hole-transporting capabilities, making them suitable for various electronic applications. nih.goviieta.org
Cyclic Voltammetry for Oxidation and Reduction Potentials and Electrochemical Stability
Cyclic voltammetry (CV) is a fundamental electrochemical method used to probe the redox properties of a molecule. It provides data on oxidation and reduction potentials, the reversibility of electron transfer processes, and the electrochemical stability of the compound. Studies on various carbazole derivatives have demonstrated their high photochemical stability and charge carrier mobility. iieta.org
The functionalization at the 9-position, as in this compound, directly influences the electronic properties of the carbazole core and, consequently, its redox potentials. CV analysis of carbazole derivatives often reveals reversible oxidative peaks, indicative of stable radical cation formation. iieta.org The data obtained from such experiments are crucial for evaluating the suitability of the material for applications in organic electronic devices. iieta.org
Table 1: Representative Electrochemical Parameters Obtained from Cyclic Voltammetry for Carbazole Derivatives This table illustrates the type of data generated from CV analysis of carbazole compounds. Specific values for this compound would require experimental measurement.
| Parameter | Symbol | Description |
| Anodic Peak Potential | Epa | The potential at which the peak oxidation current is observed. |
| Cathodic Peak Potential | Epc | The potential at which the peak reduction current is observed. |
| Half-Wave Potential | E1/2 | The average of Epa and Epc, indicating the formal redox potential. |
| Peak Separation | ΔEp | The difference between Epa and Epc, used to assess electrochemical reversibility. |
Mechanistic Studies of Electrochemical Polymerization and Dimerization
Electrochemical techniques are also instrumental in studying the mechanisms of polymerization and dimerization of carbazole-based monomers. Oxidative coupling is a common method to generate conductive polymer films from these precursors. rsc.org
For carbazole derivatives, electropolymerization can proceed through carbazole-carbazole coupling, where radical cations formed during oxidation react to form new covalent bonds. rsc.org However, the reaction pathway can be complex. Studies on multifunctional carbazole monomers have shown that potential-controlled oxidation can lead to the formation of highly stable dicationic and tetracationic π-dimers, which may be favored over polymerization. nih.gov The structure of the monomer plays a key role; significant steric hindrance from bulky substituents can prevent the coupling of radical cations, thereby inhibiting polymer formation. nih.gov The flexible 6-nitrohexyl chain in this compound would influence the molecular packing and accessibility of reactive sites, thus affecting the mechanism and efficiency of electropolymerization or dimerization.
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography provides unambiguous determination of the molecular structure, conformation, and intermolecular interactions within the crystal lattice. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related analogues like 9-(4-Nitrophenyl)-9H-carbazole offers significant insight into the expected structural features.
In the structure of 9-(4-Nitrophenyl)-9H-carbazole, the carbazole ring system is essentially planar. researchgate.net A key conformational feature is the dihedral angle between the plane of the carbazole moiety and the attached nitrobenzene (B124822) ring, which was determined to be 53.08 (4)°. researchgate.net In the crystal, molecules of this analogue form inversion-related dimers through C—H⋯O hydrogen bonds. researchgate.net Similarly, other nitrocarbazoles, such as 1-Nitro-9H-carbazole, exhibit a nearly flat molecular structure and form dimers in the solid state connected by N—H⋯O hydrogen bonds. nih.gov These findings suggest that this compound would likely feature a planar carbazole core, with the conformation of the nitrohexyl chain and intermolecular interactions (such as hydrogen bonding involving the nitro group) defining its crystal packing.
Table 2: Crystallographic Data for the Analogue Compound 9-(4-Nitrophenyl)-9H-carbazole. researchgate.net
| Parameter | Value |
| Chemical Formula | C18H12N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.356 (2) |
| b (Å) | 21.620 (5) |
| c (Å) | 8.153 (2) |
| β (°) | 105.592 (4) |
| Volume (Å3) | 1418.7 (6) |
| Z | 4 |
Applications in Advanced Materials and Technologies Excluding Biomedical and Clinical Contexts
Organic Electronic and Optoelectronic Devices
The unique electronic structure of carbazole (B46965) derivatives makes them highly suitable for a range of organic electronic and optoelectronic applications. researchgate.net The combination of a hole-transporting carbazole unit with other functional groups allows for the precise tuning of energy levels (HOMO/LUMO) and charge carrier mobility. researchgate.netelsevierpure.com
Charge Transport Layers in Organic Light-Emitting Diodes (OLEDs)
In the architecture of Organic Light-Emitting Diodes (OLEDs), carbazole-based materials are frequently employed as hole-transporting layers (HTLs) or as host materials in the emissive layer. mdpi.commagtech.com.cn The carbazole unit's high hole mobility and thermal stability contribute to the efficiency and longevity of OLED devices. nbinno.com
For a molecule like 9-(6-Nitrohexyl)-9H-carbazole, the carbazole moiety would serve as the primary hole-transporting component. The introduction of the nitrohexyl group could modulate its electronic properties. The strong electron-withdrawing nature of the nitro group would lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to unsubstituted carbazole. A deeper HOMO level can facilitate better energy alignment with the anode, potentially improving hole injection efficiency. However, the presence of a strong acceptor group could also introduce electron-trapping sites, which would need to be carefully managed in device design. The flexible hexyl chain would ensure good solubility for solution-based processing techniques while potentially disrupting crystal packing, leading to the formation of stable amorphous films, which is beneficial for OLED performance. mdpi.com
Illustrative Performance Data for Carbazole-Based Hole Transport Materials This table presents typical performance metrics for carbazole derivatives in OLEDs and is for illustrative purposes only. Data for this compound is not available.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Hole Mobility (μh) | 10-5 - 10-2 cm²/V·s | Determines the efficiency of charge movement towards the emissive layer. |
| HOMO Level | -5.4 to -6.0 eV | Affects the energy barrier for hole injection from the anode. |
| Glass Transition Temperature (Tg) | > 100 °C | Indicates the morphological stability of the thin film at operating temperatures. |
| Triplet Energy (ET) | > 2.7 eV | Crucial when used as a host for phosphorescent emitters to prevent energy loss. |
Active Materials in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Carbazole-based materials are typically p-type semiconductors, meaning they transport positive charge carriers (holes). bohrium.com
The structure of this compound suggests its potential as a p-type semiconductor. The carbazole core provides the pathway for hole transport through π-π stacking interactions between adjacent molecules in the solid state. The alkyl chain influences the thin-film morphology, a critical factor for efficient charge transport. The terminal nitro group, being strongly electron-withdrawing, could potentially shift the material's behavior towards ambipolar or even n-type (electron-transporting) characteristics by lowering the LUMO level sufficiently to allow for electron injection. However, without specific experimental data, this remains a theoretical possibility. The balance between intermolecular packing (facilitated by the carbazole core) and processability (enhanced by the nitrohexyl chain) would be key to its performance in OFETs.
Components in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the field of solar energy, carbazole derivatives are utilized in both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). In OPVs, they can act as the electron donor material in the bulk heterojunction active layer. nbinno.comnbinno.com In DSSCs, they are often used as the sensitizing dye or as a component in the hole-transporting medium that regenerates the dye. researchgate.net
As a potential donor material in an OPV device, this compound's carbazole unit would be responsible for light absorption and hole transport. The nitro group's electron-withdrawing character would influence the material's absorption spectrum and energy levels. A molecule with inherent donor and acceptor moieties can exhibit broad light absorption due to intramolecular charge transfer transitions. For efficient performance, the HOMO level of the donor must align appropriately with the acceptor material (often a fullerene derivative) to ensure effective charge separation at the donor-acceptor interface.
Key Properties for Carbazole Derivatives in Photovoltaics This table presents key parameters for carbazole-based materials in solar cells and is for illustrative purposes only. Data for this compound is not available.
| Application | Key Parameter | Typical Value/Characteristic |
|---|---|---|
| OPV (Donor) | Optical Bandgap (Eg) | 1.8 - 2.5 eV |
| OPV (Donor) | HOMO Level | -5.0 to -5.5 eV |
| DSSC (Sensitizer) | Molar Extinction Coefficient (ε) | > 104 M-1cm-1 |
| DSSC (Hole Transport Material) | Conductivity | 10-4 - 10-2 S/cm |
Electrochromic Materials for Displays and Devices
Electrochromic materials can change their optical properties (color) in response to an applied electrical potential. This property is utilized in smart windows, mirrors, and low-power displays. Conjugated polymers, including those based on carbazole, are excellent candidates for electrochromic applications due to their stable and reversible redox states, which correspond to distinct colors.
Polymers derived from this compound could potentially exhibit electrochromic behavior. The carbazole unit can be electrochemically oxidized to form stable radical cations (polarons) and dications (bipolarons), which have different optical absorption characteristics compared to the neutral state, leading to a color change. The electron-withdrawing nitro group would increase the oxidation potential, making the material more stable against undesired oxidation. It would also strongly influence the color of the oxidized states, potentially enabling a wider range of colors. The N-substitution with the nitrohexyl chain would prevent polymerization at the nitrogen atom and ensure that polymerization occurs at the 3 and 6 positions of the carbazole ring, leading to a well-defined conjugated polymer.
Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the carbazole scaffold makes it an attractive platform for the development of chemical sensors. researchgate.net By functionalizing the carbazole core with specific recognition units, probes can be designed to detect a wide range of analytes.
Design Principles for Selective Analyte Detection (e.g., nitroexplosives)
A common strategy in designing fluorescent sensors is to link a fluorophore (the signaling unit) to a receptor (the recognition unit) that can interact with the target analyte. The interaction then causes a change in the fluorescence output, such as quenching ("turn-off") or enhancement ("turn-on").
The detection of nitroaromatic compounds, which are common components of explosives, is often achieved using electron-rich fluorescent polymers or molecules. The sensing mechanism typically involves fluorescence quenching, where the electron-deficient nitroaromatic analyte interacts with the excited state of the electron-rich fluorophore, leading to a non-radiative decay pathway. rsc.org
While this compound itself contains a nitro group, its structure embodies the principles used in sensor design. It possesses a fluorescent carbazole unit (fluorophore) and a quenching nitro group. The flexible hexyl chain allows these two components to potentially interact. This architecture is reminiscent of intramolecular sensors where a conformational change, induced by an external stimulus, could alter the distance between the fluorophore and the quencher, thereby modulating the fluorescence intensity. Although this molecule would not be a probe for nitro compounds, its D-A structure could be exploited for sensing other analytes that can interact with either the carbazole or the nitro end of the molecule and disrupt the intramolecular charge transfer process, leading to a detectable optical response. nih.gov
Mechanisms of Fluorescence Quenching and Enhancement
The fluorescence properties of carbazole derivatives are of significant interest in the development of chemical sensors and advanced materials. The compound this compound incorporates a fluorescent carbazole moiety and a quenching nitro group within the same molecule, making it a compelling subject for studying intramolecular fluorescence quenching mechanisms.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. The primary mechanisms are static and dynamic quenching.
Static Quenching: This occurs when a non-fluorescent ground-state complex, often called a charge-transfer complex, forms between the fluorophore (the carbazole group) and the quencher (the nitro group). nih.govrsc.org In the case of this compound, the flexible hexyl chain allows the nitro group to come into close proximity with the carbazole ring system. This can lead to the formation of an intramolecular complex, effectively reducing the population of fluorescent molecules. nih.govrsc.org Time-resolved fluorescence measurements can confirm static quenching, as the fluorescence lifetime of the uncomplexed fluorophore remains unchanged. nih.govrsc.org
Dynamic Quenching: This mechanism involves the collision of the excited-state fluorophore with the quencher. Upon collision, the fluorophore returns to the ground state without emitting a photon. The efficiency of dynamic quenching is dependent on the concentration of the quencher and the diffusion rates within the system. For this compound, intramolecular dynamic quenching is possible due to the conformational flexibility of the hexyl chain, which allows the terminal nitro group to collide with the excited carbazole moiety.
The quenching process can often be described by the Stern-Volmer equation:
F₀/F = 1 + Ksv[Q]
Where:
F₀ is the fluorescence intensity in the absence of the quencher.
F is the fluorescence intensity in the presence of the quencher.
Ksv is the Stern-Volmer quenching constant.
[Q] is the concentration of the quencher.
In the context of intramolecular quenching within this compound, the effective concentration of the quencher is related to the probability of the nitro group being in a conformation that allows for interaction with the carbazole ring.
Fluorescence Enhancement: While the nitro group typically acts as a quencher, fluorescence enhancement can be observed in certain scenarios. For instance, if the nitro group undergoes a chemical transformation to a non-quenching species, a "turn-on" fluorescent response can be achieved. This principle is often utilized in the design of chemosensors.
The following table summarizes the key aspects of fluorescence quenching mechanisms relevant to this compound:
| Quenching Mechanism | Description | Key Characteristics |
| Static Quenching | Formation of a non-fluorescent ground-state complex between the carbazole and nitro groups. nih.govrsc.org | - Reduced fluorescence intensity. - Unchanged fluorescence lifetime of the uncomplexed fluorophore. nih.govrsc.org |
| Dynamic Quenching | Collisional deactivation of the excited carbazole by the nitro group. | - Reduced fluorescence intensity. - Decreased fluorescence lifetime. |
Polymer Science and Functional Macromolecules
Monomers for Conductive Polymers and Poly(N-vinylcarbazole) Analogues
Carbazole-containing polymers have garnered significant attention due to their unique electronic and photophysical properties, including high hole-transport capability and thermal stability. researchgate.netmdpi.com Poly(N-vinylcarbazole) (PVK) is a well-known example of a commercially important carbazole-based polymer. mdpi.com The compound this compound can be envisioned as a functional monomer for the synthesis of novel conductive polymers and PVK analogues with tailored properties.
The polymerization of this compound could potentially proceed through several routes, including electrochemical polymerization or by introducing a polymerizable group, such as a vinyl group, onto the carbazole ring. mdpi.comresearchgate.net The resulting polymer would feature a carbazole-containing backbone with pendant nitrohexyl chains.
The presence of the 6-nitrohexyl side chain is expected to influence the properties of the resulting polymer in several ways:
Solubility: The hexyl chain can enhance the solubility of the polymer in common organic solvents, which is a crucial factor for solution-based processing and device fabrication. researchgate.net
Morphology: The flexible alkyl chains can affect the packing and morphology of the polymer films, which in turn influences their electronic properties.
Electronic Properties: The electron-withdrawing nitro group can modulate the electronic properties of the carbazole unit. This can lead to changes in the polymer's oxidation potential, ionization potential, and electron affinity compared to unsubstituted polycarbazoles. mdpi.com Such modifications are important for optimizing the performance of electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.com
The following table outlines the potential effects of incorporating this compound as a monomer into conductive polymers:
| Property | Influence of the 6-Nitrohexyl Side Chain |
| Solubility | The alkyl chain is likely to improve solubility in organic solvents. researchgate.net |
| Film Morphology | The flexible side chains can disrupt close packing, potentially leading to more amorphous films. |
| Electronic Properties | The electron-withdrawing nitro group can lower the HOMO and LUMO energy levels of the polymer. mdpi.com |
| Intramolecular Interactions | The nitro group can act as an intramolecular charge trap or quenching site, affecting the polymer's photophysical properties. |
Formation of Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs)
Conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs) are classes of porous materials with high surface areas, tunable porosity, and excellent stability. nih.govnih.gov These materials have shown great promise in applications such as gas storage and separation, catalysis, and sensing. nih.govnih.gov Carbazole-based building blocks are frequently used in the synthesis of CMPs and COFs due to their rigid, planar structure and electron-rich nature. nih.gov
This compound could serve as a functional building block for the creation of novel CMPs and COFs. The carbazole core can be functionalized at the 3 and 6 positions with reactive groups (e.g., halogens, boronic acids) to enable polymerization into a porous network. nih.gov The pendant 6-nitrohexyl group would then decorate the pores of the resulting material.
The incorporation of the nitro functionality within the pores of CMPs or COFs can lead to several advantageous properties:
Enhanced Gas Sorption: The polar nitro groups can create specific binding sites for polar molecules like carbon dioxide (CO₂), potentially increasing the selectivity of CO₂ capture over other non-polar gases like nitrogen (N₂). nih.gov
Sensing Applications: The nitro groups can act as recognition sites for specific analytes, enabling the use of these materials in chemical sensing.
Catalytic Activity: The presence of nitro groups can influence the electronic environment of the porous framework, potentially enhancing its catalytic activity for certain reactions.
The table below summarizes the potential impact of using this compound in the synthesis of CMPs and COFs:
| Feature | Contribution of this compound |
| Porous Framework | The carbazole unit provides a rigid, aromatic building block for the construction of the porous network. nih.gov |
| Pore Functionality | The 6-nitrohexyl group introduces polar nitro functionalities onto the surface of the pores. nih.gov |
| Material Properties | The nitro groups can enhance the material's affinity for polar gases and introduce sites for chemical sensing or catalysis. nih.gov |
Supramolecular Polymers and Self-Assembled Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govacs.org Self-assembly is a key principle in supramolecular chemistry, where molecules spontaneously organize into well-defined structures. nih.govacs.org Carbazole derivatives are known to form self-assembled structures, driven by π-π interactions between the aromatic carbazole cores. nih.govacs.org
The molecular structure of this compound is well-suited for participating in supramolecular assembly. Several non-covalent interactions can contribute to the formation of ordered structures:
π-π Stacking: The planar, aromatic carbazole rings can stack on top of each other, leading to the formation of columnar or layered structures. nih.govacs.org
Van der Waals Interactions: The hexyl chains can interact with each other through van der Waals forces, which can play a significant role in the packing and stability of the self-assembled structures. The length of the alkyl chain is a critical factor in determining the nature of the self-assembly. nih.govacs.org
Dipole-Dipole Interactions: The polar nitro group introduces a dipole moment into the molecule. These dipoles can interact with each other, further influencing the arrangement of the molecules in the supramolecular assembly.
The balance of these interactions can lead to the formation of various supramolecular structures, such as gels, liquid crystals, or nanofibers. nih.gov These self-assembled materials can have interesting optical and electronic properties that are different from those of the individual molecules.
The following table details the non-covalent interactions that can drive the self-assembly of this compound:
| Type of Interaction | Involving Molecular Moieties | Role in Self-Assembly |
| π-π Stacking | Carbazole rings | Promotes the formation of ordered stacks. nih.govacs.org |
| Van der Waals Forces | Hexyl chains | Contributes to the packing and stability of the assembly. nih.govacs.org |
| Dipole-Dipole Interactions | Nitro groups | Influences the orientation and alignment of the molecules. |
Photocatalysis and Energy Conversion Applications
Role in Photoinduced Electron Transfer Processes and Redox Catalysis
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, and it forms the basis for various applications in photocatalysis and solar energy conversion. rsc.org In a PET process, a molecule absorbs light, promoting it to an excited electronic state. In this excited state, the molecule can either donate or accept an electron from another molecule. rsc.org
The structure of this compound contains both an electron-donating moiety (the carbazole ring) and an electron-accepting moiety (the nitro group). This donor-acceptor architecture is highly conducive to intramolecular PET. nih.gov
Upon photoexcitation of the carbazole unit, an electron is promoted to a higher energy level. From this excited state, the electron can be transferred to the nitro group, which has a lower-lying unoccupied molecular orbital. This process can be represented as:
Cz-(CH₂)₆-NO₂ + hν → *Cz-(CH₂)₆-NO₂ → Cz⁺•-(CH₂)₆-NO₂⁻•
Where:
Cz represents the carbazole moiety.
hν represents a photon of light.
*Cz represents the excited state of the carbazole.
Cz⁺• and NO₂⁻• represent the radical cation and radical anion, respectively.
This charge-separated state is a key intermediate in many photocatalytic reactions. digitellinc.com The ability of this compound to undergo intramolecular PET makes it a potential candidate for use in redox catalysis. digitellinc.comnsf.gov The photogenerated radical cation on the carbazole is a strong oxidizing agent, while the radical anion on the nitro group is a reducing agent. These reactive species can then participate in chemical reactions, catalyzing oxidation or reduction processes. nsf.gov
The efficiency of the PET process is influenced by the distance and orientation between the donor and acceptor, which in this case is controlled by the flexibility of the hexyl chain. nih.gov
The table below summarizes the roles of the different components of this compound in photoinduced electron transfer:
| Molecular Component | Role in PET |
| Carbazole Moiety | Photo-excited electron donor. rsc.orgnih.gov |
| Hexyl Chain | Acts as a flexible spacer, influencing the distance and rate of electron transfer. nih.gov |
| Nitro Group | Electron acceptor. nih.gov |
Generation of Reactive Oxygen Species (ROS) for Environmental Remediation
There is no available research on the capacity of this compound to generate reactive oxygen species for environmental remediation purposes.
Components in Advanced Energy Storage Systems (e.g., Batteries, Supercapacitors)
No studies have been found that investigate or report the use of this compound as a component in batteries or supercapacitors.
Supramolecular Chemistry and Interfacial Engineering
Design and Characterization of Self-Assembled Monolayers (SAMs)
There is no literature available on the design, formation, or characterization of self-assembled monolayers using this compound.
Interfacial Modification for Enhanced Device Performance
No research has been published on the use of this compound for interfacial modification to enhance the performance of electronic or optoelectronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
